N-(1-benzylpyrrolidin-3-yl)-3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]propanamide
Description
N-(1-benzylpyrrolidin-3-yl)-3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a benzylpyrrolidine moiety, a fluorophenyl group, and a piperidine ring
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O2/c28-25-9-5-4-8-23(25)18-27(33)31-16-12-21(13-17-31)10-11-26(32)29-24-14-15-30(20-24)19-22-6-2-1-3-7-22/h1-9,21,24H,10-20H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEDSWRJFBAVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)C(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]propanamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the Benzylpyrrolidine Moiety: This can be achieved through the reaction of pyrrolidine with benzyl chloride under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an appropriate catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the benzylpyrrolidine and fluorophenylpiperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)-3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions,
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